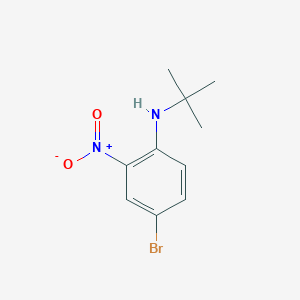
4-溴-N-(叔丁基)-2-硝基苯胺
概述
描述
This would typically include the compound’s systematic chemical name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves a detailed explanation of how the compound can be synthesized from readily available starting materials, including the specific reagents and conditions required for each step.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography or NMR spectroscopy are often used to determine molecular structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reagents and conditions required for each reaction and the mechanism by which each reaction proceeds.Physical And Chemical Properties Analysis
This would include a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility in various solvents) and its chemical properties (such as acidity/basicity, reactivity with various reagents, and stability under various conditions).科学研究应用
1. Proteomics Research
- Application : “4-bromo-N-(tert-butyl)benzamide” is used in proteomics research .
- Method : The specific methods of application in proteomics research are not provided in the source .
- Results : The outcomes of its use in proteomics research are not specified in the source .
2. Organic Synthesis
- Application : “4-bromo-N-(tert-butyl)benzamide” serves as a starting material for the synthesis of more complex molecules. It can be used to prepare biaryl compounds through Suzuki-Miyaura coupling reactions.
- Method : The synthesis involves reacting 4-bromobenzoyl chloride with tert-butylamine.
- Results : The outcomes of its use in organic synthesis are not specified in the source.
3. Organic Light-Emitting Diodes (OLEDs)
- Application : Derivatives of “4-bromo-N-(tert-butyl)-2-nitroaniline” are used as emissive materials in organic light-emitting diodes (OLEDs) .
- Method : The specific methods of application in OLEDs are not provided in the source .
- Results : OLEDs demonstrate exceptional features such as mercury-free construction, wide viewing angle, superior color quality, and captivating flexibility .
4. Photo-induced Energy and Electron Transfer
- Application : Bis(4′-tert-butylbiphenyl-4-yl)aniline (BBA)-substituted A3B zinc porphyrins, which are related to “4-bromo-N-(tert-butyl)-2-nitroaniline”, are used in photo-induced energy and electron transfer .
- Method : The synthesis involves attaching BBA to the three meso-positions of the porphyrin macrocycle via varied spacers .
- Results : Selective photo-excitation of the BBA moiety in these tetrads leads to photo-induced energy transfer (PEnT) from 1 BBA * to ZnP thus generating 1 ZnP * .
安全和危害
This would involve a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions to take when handling the compound.
未来方向
This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, new reactions, or new applications in medicine or technology.
I hope this general approach is helpful. For a detailed analysis of a specific compound, I would recommend consulting a comprehensive chemistry reference work or a database such as PubChem or ChemSpider. If you have access to a university library, you may also be able to access more specialized resources. Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a trusted source or a professional when dealing with potentially hazardous chemicals. Safety should always be your first priority.
属性
IUPAC Name |
4-bromo-N-tert-butyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)12-8-5-4-7(11)6-9(8)13(14)15/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIOMWQYRMBEHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675374 | |
| Record name | 4-Bromo-N-tert-butyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(tert-butyl)-2-nitroaniline | |
CAS RN |
1135351-95-9 | |
| Record name | 4-Bromo-N-tert-butyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

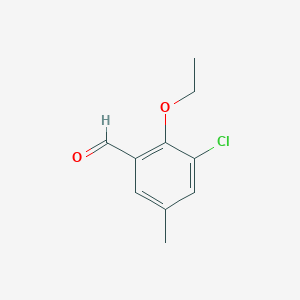
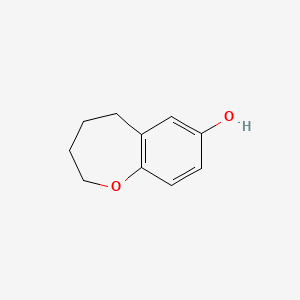
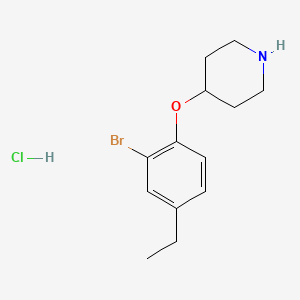
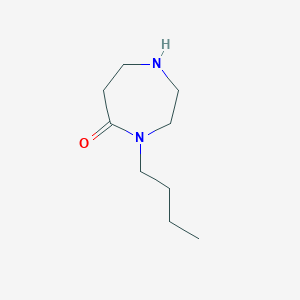
![4-[3-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1440768.png)
![3-[(4-Fluorophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B1440769.png)
![3-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440771.png)
![1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1440773.png)
![7-hydroxy-4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B1440775.png)
![3-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440778.png)
![3-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440779.png)
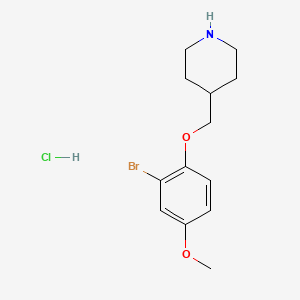
![3-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440781.png)
![4-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride](/img/structure/B1440782.png)